{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Sodium hydride or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanone.
Reduction: Formation of {1-[(Phenyl)methyl]pyrrolidin-3-yl}methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
- {1-[(4-Chlorophenyl)methyl]pyrrolidin-3-yl}methanol
- {1-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
- {1-[(4-Methylphenyl)methyl]pyrrolidin-3-yl}methanol
Comparison:
- Uniqueness: The presence of the bromine atom in {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This can influence its chemical behavior and biological activity.
- Reactivity: The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-3-1-10(2-4-12)7-14-6-5-11(8-14)9-15/h1-4,11,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUOLNXCHCLIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.